molecular formula C16H12F3NO4 B12589346 Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- CAS No. 649773-68-2

Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]-

Cat. No.: B12589346
CAS No.: 649773-68-2
M. Wt: 339.26 g/mol
InChI Key: BDFFEVKQOXOBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoic acid backbone substituted at the meta position (C3) with an acetylated amino group. The acetyl group is further linked to a phenoxy ring bearing a para-trifluoromethyl (–CF₃) substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetyl-amino linkage provides a versatile site for chemical interactions.

Properties

CAS No.

649773-68-2

Molecular Formula

C16H12F3NO4

Molecular Weight

339.26 g/mol

IUPAC Name

3-[[2-[4-(trifluoromethyl)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12F3NO4/c17-16(18,19)11-4-6-13(7-5-11)24-9-14(21)20-12-3-1-2-10(8-12)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23)

InChI Key

BDFFEVKQOXOBDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of this compound can be approached through multi-step reactions that typically involve:

These methods often leverage catalysts and controlled reaction conditions to optimize yield and purity.

Multi-Step Reaction Pathway

A typical synthesis involves:

  • Formation of Phenoxyacetyl Intermediate :
    • Reactants: Potassium carbonate and N,N-dimethylformamide (DMF).
    • Conditions: Heated at 100 °C under an inert atmosphere for 10 hours.
    • Purpose: Introduces the phenoxy group onto the benzoic acid derivative.
  • Introduction of Trifluoromethyl Group :
    • Reactants: Sodium hydroxide in a mixture of water and ethanol.
    • Conditions: Reflux for 16 hours.
    • Purpose: Adds the trifluoromethyl moiety to the aromatic ring, enhancing chemical stability and reactivity.

Catalysts and Solvents

The synthesis often employs:

  • Catalysts : Potassium carbonate is commonly used for deprotonation reactions.
  • Solvents : DMF ensures solubility of reactants and facilitates nucleophilic substitution.

These components are critical for achieving high selectivity in the desired product formation.

Purification Techniques

After synthesis, purification steps are essential to isolate the target compound:

  • Recrystallization : Removes impurities by dissolving the crude product in a solvent and allowing it to crystallize.
  • Chromatography : Separates the desired product from by-products based on differences in polarity or molecular size.

Reaction Conditions

Optimal conditions for synthesis include:

  • Temperature control to prevent decomposition of intermediates.
  • Use of inert atmospheres (e.g., nitrogen or argon) to avoid unwanted oxidation reactions.

Data Table: Key Reaction Parameters

Step Reactants Solvents Temperature Time Atmosphere
Phenoxyacetyl Formation Potassium carbonate, DMF DMF 100 °C 10 hours Inert (Nitrogen)
Trifluoromethyl Addition Sodium hydroxide, ethanol Water/Ethanol Reflux 16 hours None

Notes on Synthesis

  • The trifluoromethyl group significantly impacts the compound's solubility and reactivity, making it suitable for pharmaceutical applications.
  • The phenoxyacetyl group introduces ether linkages that enhance chemical stability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide in acetic acid for oxidation, and mixed acids (such as nitric and sulfuric acids) for nitration reactions. The conditions for these reactions are optimized to achieve high conversion rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration reactions typically yield nitro derivatives of the original compound .

Scientific Research Applications

Applications Overview

Application AreaDescription
Pharmaceuticals Used in drug formulation targeting specific biological pathways for enhanced therapeutic effects.
Agriculture Serves as an active ingredient in herbicides to control unwanted plant growth with minimal crop damage.
Material Science Contributes to the development of advanced materials such as polymers with improved thermal stability.
Environmental Research Aids in understanding pollutant degradation processes, enhancing remediation strategies.
Analytical Chemistry Functions as a reference standard in chromatographic techniques for accurate compound identification.

Pharmaceutical Development

Benzoic acid derivatives are explored for their potential in developing new drugs. The compound can be modified to enhance its affinity for specific biological targets, potentially leading to more effective treatments for various diseases. Research indicates that compounds with trifluoromethyl substitutions may exhibit unique pharmacological properties due to their electronic effects on the aromatic system .

Agricultural Chemicals

The compound is utilized in the formulation of herbicides, particularly those designed to minimize adverse effects on crops while effectively controlling weeds. Its efficacy in this area is attributed to its ability to inhibit specific metabolic pathways in target plants . For example, studies have shown that benzoic acid derivatives can disrupt photosynthesis and growth processes in invasive species without harming desirable crops.

Material Science

In material science, benzoic acid derivatives are investigated for their role in creating polymers with enhanced properties such as chemical resistance and thermal stability. These materials can be applied in various industries including packaging, automotive, and electronics . Research has demonstrated that incorporating trifluoromethyl groups into polymer matrices can significantly improve their performance under extreme conditions.

Environmental Research

The compound is also studied for its role in environmental remediation efforts. Its ability to degrade pollutants has been a focus of research aimed at developing more effective strategies for cleaning contaminated sites . For instance, benzoic acid derivatives have been shown to facilitate the breakdown of persistent organic pollutants in soil and water systems.

Analytical Chemistry

In analytical chemistry, benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- serves as a reference standard in chromatographic methods such as high-performance liquid chromatography (HPLC). This application ensures accurate identification and quantification of similar compounds within complex mixtures, which is crucial for both research and regulatory compliance .

Case Studies

  • Herbicide Development : A study demonstrated that a formulation containing benzoic acid derivatives effectively controlled resistant weed populations while preserving crop yield .
  • Polymer Enhancement : Research indicated that adding trifluoromethyl-substituted benzoic acids improved the thermal stability of polymers used in automotive applications by over 30% compared to traditional formulations .
  • Pollutant Degradation : Environmental studies have shown that benzoic acid derivatives can accelerate the degradation of certain pesticides in soil, reducing their environmental impact significantly within a few weeks of application .

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound’s effects are mediated through its interactions with enzymes and receptors, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs identified include:

Table 1: Structural Comparison
Compound Name Substituent on Phenoxy Position on Benzoic Acid Functional Group Molecular Weight (g/mol)
Target Compound 4-CF₃ 3 Acetyl amino ~338.26*
Benzoic acid, 3-[methyl[[3-methyl-4-(isopropyl)phenoxy]acetyl]amino]- 3-CH₃, 4-CH(CH₃)₂ 3 Acetyl amino ~295.3
Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- 4-CH₃ 4 Acetyl amino 285.29
Lactofen (5-[2-Cl-4-CF₃-phenoxy]-2-nitro-benzoic acid ester) 2-Cl, 4-CF₃ 5 Ester 461.77
Palupiprant (CAS 1369489-71-3) 3-CF₃ (via pyrazole) 4 Amide 483.39

*Estimated based on molecular formula C₁₆H₁₁F₃NO₄.

Key Observations:
  • Functional Groups: The acetyl amino group in the target compound contrasts with esters (Lactofen) or amides (Palupiprant), influencing solubility and reactivity.
  • Substituent Effects : Trifluoromethyl (–CF₃) enhances electron-withdrawing properties and steric bulk compared to methyl (–CH₃) or isopropyl groups.
  • Positional Effects : Substitution at C3 (target) vs. C4 (CAS 82157-41-3) alters spatial orientation, impacting molecular recognition in biological systems .

Physicochemical Properties

  • Lipophilicity : The –CF₃ group in the target compound increases logP compared to methyl-substituted analogs, enhancing membrane permeability.
  • Solubility: Acetyl amino groups improve water solubility relative to esters (e.g., Lactofen) but reduce it compared to carboxylates.
  • Synthesis : Schotten-Baumann reactions (amide coupling) are viable for synthesis, as demonstrated in PDE-4 inhibitor preparation .

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- is notable for its potential therapeutic applications. This article delves into its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula: C14H12F3N1O3
  • Molecular Weight: 283.25 g/mol

The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's biological interactions.

Biological Activity Overview

Research indicates that benzoic acid derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound in focus has shown promising results in various studies.

Antibacterial Activity

A study evaluating the antibacterial efficacy of related benzoic acid derivatives found that compounds with similar structures demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Pathogen
Control (Ciprofloxacin)2S. aureus, E. coli
Trifluoromethyl Derivative3.12 - 12.5S. aureus
Trifluoromethyl Derivative6.25 - 25E. coli

These findings suggest that the trifluoromethyl substitution may enhance antibacterial potency compared to non-substituted analogs .

Antifungal Activity

In another study focusing on antifungal properties, benzoic acid derivatives exhibited activity against fungal strains such as Candida albicans. The results indicated an effective inhibition at low concentrations, suggesting a potential role in treating fungal infections .

The mechanism underlying the biological activity of benzoic acid derivatives often involves the disruption of microbial cell membranes or interference with metabolic pathways. For instance, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or function as a competitive inhibitor for essential biochemical pathways .

Case Studies

  • Antimicrobial Efficacy Study : A detailed investigation assessed the antimicrobial efficacy of various benzoic acid derivatives against clinical isolates of bacteria and fungi. The study highlighted that compounds with a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts.
  • In Vivo Studies : In vivo studies involving animal models demonstrated that administration of the compound resulted in reduced bacterial load in infected tissues, supporting its potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.